4-Cyclopropoxy-N-methylnicotinamide
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Overview
Description
4-Cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N-methylnicotinamide typically involves the reaction of nicotinamide with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours. The process may also involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Cyclopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating enzyme activity and its effects on various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in nicotinamide metabolism, such as nicotinamide N-methyltransferase (NNMT). This modulation can affect various cellular processes, including energy metabolism, DNA repair, and cell signaling pathways.
Comparison with Similar Compounds
1-Methylnicotinamide: A metabolite of nicotinamide with similar biological activities.
Nicotinamide Mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide Riboside (NR): Another NAD+ precursor with potential anti-aging effects.
Uniqueness: 4-Cyclopropoxy-N-methylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other nicotinamide derivatives and may contribute to its specific effects on enzyme activity and cellular processes.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)8-6-12-5-4-9(8)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13) |
InChI Key |
XTGRYLYACWSIOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1)OC2CC2 |
Origin of Product |
United States |
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